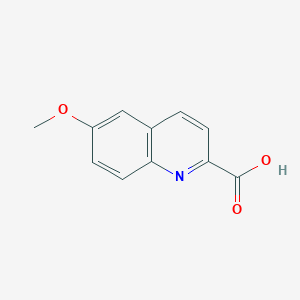

6-methoxyquinoline-2-carboxylic Acid

CAS No.: 75433-99-7

Cat. No.: VC2441080

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75433-99-7 |

|---|---|

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 6-methoxyquinoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H9NO3/c1-15-8-3-5-9-7(6-8)2-4-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) |

| Standard InChI Key | YXPYIZUQEDQMPS-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)N=C(C=C2)C(=O)O |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2)C(=O)O |

Introduction

Chemical Structure and Properties

6-Methoxyquinoline-2-carboxylic acid is characterized by a quinoline core with a methoxy group at the 6-position and a carboxylic acid moiety at the 2-position. This structural arrangement contributes to its distinctive chemical behavior and reactivity patterns.

Basic Identification Data

| Property | Value |

|---|---|

| CAS Number | 75433-99-7 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 6-methoxyquinoline-2-carboxylic acid |

| InChI Key | YXPYIZUQEDQMPS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2)C(=O)O |

Physical and Chemical Properties

The compound exists as a solid at room temperature with specific chemical characteristics that influence its behavior in various chemical environments. The carboxylic acid functional group contributes to its acidic properties, while the methoxy group affects its solubility and electronic distribution within the molecule.

The presence of the quinoline ring system imparts aromatic properties, allowing for various electrophilic and nucleophilic substitution reactions. The electron-donating methoxy group at the 6-position influences the electronic density distribution across the molecule, affecting its reactivity patterns and coordination capabilities.

Synthesis Methods

Several synthetic routes can be employed to produce 6-methoxyquinoline-2-carboxylic acid, each with specific advantages depending on the starting materials and desired purity.

Classical Synthetic Routes

The synthesis of 6-methoxyquinoline-2-carboxylic acid typically begins with appropriate quinoline derivatives. One common approach involves starting with p-anisidine and suitable three-carbon building blocks to construct the quinoline core, followed by functionalization at the 2-position .

Modified Doebner Reaction

Applications in Research and Industry

6-Methoxyquinoline-2-carboxylic acid has found applications in various scientific and industrial domains, particularly in pharmaceutical research and organic synthesis.

Role as a Chemical Intermediate

As a functionalized quinoline derivative, 6-methoxyquinoline-2-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a reactive handle for further modifications, such as:

-

Esterification to form corresponding esters

-

Amidation to create amide derivatives

-

Reduction to produce alcohols

-

Decarboxylation to generate simpler quinoline derivatives

Research Tool in Chemical Biology

The unique structure of 6-methoxyquinoline-2-carboxylic acid makes it potentially useful as a probe in chemical biology studies, particularly for investigating enzyme inhibition and receptor binding.

| Compound | Structural Difference | Potential Impact on Activity |

|---|---|---|

| 6-Methoxyquinoline-2-carboxylic acid | Reference compound | Baseline activity profile |

| 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid | Additional hydroxyl group at 4-position | Enhanced hydrogen bonding capability; potential increased water solubility |

| 6-Chloro-2-methoxyquinoline-3-carboxylic acid | Chloro substitution at 6-position; methoxy at 2-position; carboxylic acid at 3-position | Modified electronic properties; altered binding affinity |

| 6-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester | Additional ester group at 3-position | Changed solubility profile; potential prodrug properties |

| GHS Hazard Statement | Classification | Warning Level |

|---|---|---|

| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |

| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |

Precautionary Measures

Based on the GHS classification, appropriate precautionary measures should be implemented when handling this compound, including:

-

Wearing appropriate personal protective equipment (PPE)

-

Working in well-ventilated areas

-

Avoiding direct contact with skin and eyes

-

Preventing inhalation of dust or vapors

Analytical Methods for Characterization

Various analytical techniques can be employed to characterize 6-methoxyquinoline-2-carboxylic acid, ensuring its identity, purity, and structural integrity.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information, including the positions of substituents on the quinoline ring.

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the carboxylic acid (C=O stretch around 1700 cm⁻¹) and methoxy group.

-

Mass Spectrometry: Confirms the molecular weight (203.19 g/mol) and can provide fragmentation patterns characteristic of the compound.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Suitable for assessing purity and detecting impurities.

-

Thin-Layer Chromatography (TLC): Provides a rapid method for monitoring reactions and assessing purity.

Crystallographic Analysis

X-ray crystallography can provide definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement of atoms within the crystal lattice.

Future Research Directions

Based on the structural features and potential applications of 6-methoxyquinoline-2-carboxylic acid, several promising research directions can be identified:

Medicinal Chemistry Investigations

Further exploration of the biological activities of 6-methoxyquinoline-2-carboxylic acid and its derivatives could lead to the discovery of novel therapeutic agents. Specific areas of interest might include:

-

Antimicrobial drug development

-

Cancer therapeutics

-

Enzyme inhibitors for metabolic disorders

-

Neurological disease treatments

Material Science Applications

The unique structural features of 6-methoxyquinoline-2-carboxylic acid could be exploited in material science, particularly in the development of:

-

Fluorescent probes and sensors

-

Coordination complexes with metals

-

Polymeric materials with specific properties

-

Surface-active agents

Synthetic Methodology Development

Development of improved synthetic methods for 6-methoxyquinoline-2-carboxylic acid and its derivatives could enhance accessibility and reduce production costs. Focus areas might include:

-

Green chemistry approaches

-

Catalytic methods

-

Flow chemistry techniques

-

Biocatalytic processes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume